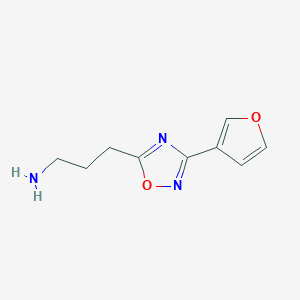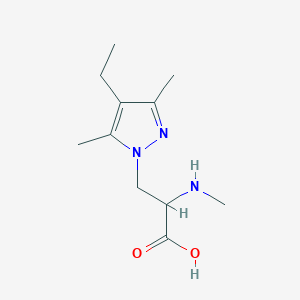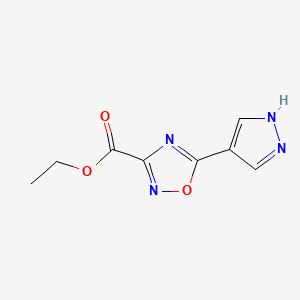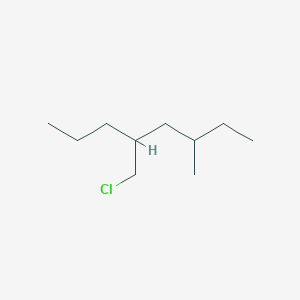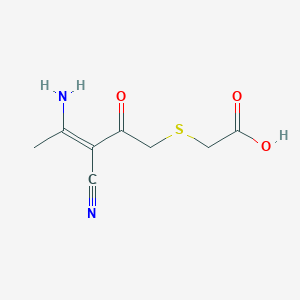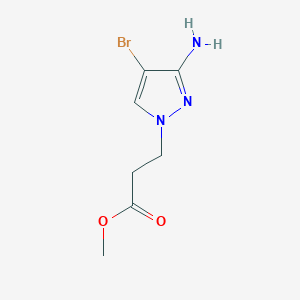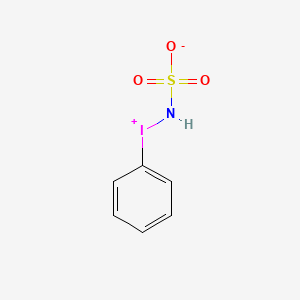
(Phenyliodonio)sulfamate (PISA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Phenyliodonio)sulfamate (PISA) is a water-soluble hypervalent iodine(III) reagent. It is known for its stability and accessibility, making it a valuable compound in organic synthesis. This reagent is particularly useful in the synthesis of various heterocyclic compounds, such as indoles and isoquinolinones, due to its ability to facilitate C-H amination reactions with excellent regioselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Phenyliodonio)sulfamate (PISA) can be synthesized through the reaction of iodosylbenzene with sulfamic acid. The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization. The reaction conditions are mild, and the process is straightforward, making it an efficient method for producing PISA .
Industrial Production Methods
While specific industrial production methods for (Phenyliodonio)sulfamate (PISA) are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The key factors for industrial production would include optimizing the reaction conditions to ensure high yield and purity, as well as developing efficient purification processes .
Chemical Reactions Analysis
Types of Reactions
(Phenyliodonio)sulfamate (PISA) undergoes various types of reactions, including:
Oxidation: PISA can act as an oxidizing agent in organic reactions.
C-H Amination: It facilitates the amination of C-H bonds, particularly in the synthesis of heterocyclic compounds like indoles and isoquinolinones
Substitution: PISA can participate in substitution reactions, where it replaces a hydrogen atom with an amino group.
Common Reagents and Conditions
Common reagents used with (Phenyliodonio)sulfamate (PISA) include:
2-Alkenylanilines: Used in the synthesis of indoles via C-H amination.
o-Alkenylbenzamide Derivatives: Used in the synthesis of isoquinolinones.
The reactions typically occur under mild conditions, often in the presence of solvents like acetonitrile or wet hexafluoro-2-isopropanol .
Major Products
The major products formed from reactions involving (Phenyliodonio)sulfamate (PISA) include:
Indoles: Formed via C-H amination of 2-alkenylanilines.
Isoquinolinones: Formed via reactions with o-alkenylbenzamide derivatives.
Scientific Research Applications
(Phenyliodonio)sulfamate (PISA) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which (Phenyliodonio)sulfamate (PISA) exerts its effects involves the formation of an I-N bond, which facilitates the transfer of an amino group to the target molecule. This process often involves an aryl migration and intramolecular cyclization cascade, leading to the formation of heterocyclic compounds with high regioselectivity .
Comparison with Similar Compounds
Similar Compounds
Iodosylbenzene: A precursor in the synthesis of PISA, also used as an oxidizing agent.
Hypervalent Iodine Reagents: Other hypervalent iodine compounds, such as iodobenzene diacetate and iodobenzene dichloride, share similar properties and applications.
Uniqueness of (Phenyliodonio)sulfamate (PISA)
(Phenyliodonio)sulfamate (PISA) is unique due to its water solubility and stability, which make it a convenient reagent for various organic reactions. Its ability to facilitate C-H amination with high regioselectivity sets it apart from other hypervalent iodine reagents .
Properties
Molecular Formula |
C6H6INO3S |
|---|---|
Molecular Weight |
299.09 g/mol |
IUPAC Name |
N-phenyliodoniosulfamate |
InChI |
InChI=1S/C6H6INO3S/c9-12(10,11)8-7-6-4-2-1-3-5-6/h1-5,8H |
InChI Key |
FOMNMGMXPAQBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[I+]NS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)
